molecular formula C19H22FN3O B5646785 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B5646785
M. Wt: 327.4 g/mol
InChI Key: NGGJTIVODKWETK-UHFFFAOYSA-N
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Description

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential pharmacological properties, including their interactions with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where a fluorobenzyl halide reacts with the piperidine derivative.

    Attachment of the Pyridin-3-ylmethyl Group: This can be done through alkylation reactions using pyridin-3-ylmethyl halides.

    Formation of the Carboxamide Group: This step involves the reaction of the piperidine derivative with a suitable carboxylic acid derivative or its activated form.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the compound’s pharmacological properties.

    Reduction: Reduction reactions can modify functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets, such as enzymes or receptors.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide would depend on its specific biological targets. Generally, compounds in this class may interact with receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. Detailed studies, such as binding assays and molecular docking, would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
  • 1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
  • 1-(4-bromobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Uniqueness

1-(4-fluorobenzyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is unique due to the presence of the fluorobenzyl group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, lipophilicity, and ability to form hydrogen bonds, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O/c20-18-5-3-15(4-6-18)14-23-10-7-17(8-11-23)19(24)22-13-16-2-1-9-21-12-16/h1-6,9,12,17H,7-8,10-11,13-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGGJTIVODKWETK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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